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Compound of Interest

Compound Name: 1-(1-Phenylicyclopropyl)piperazine

Cat. No.: B572615

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Phenylcyclopropyl)piperazine is a small molecule belonging to the N-arylpiperazine
class of compounds. While specific research on this particular molecule is not extensively
available in peer-reviewed literature, its structural motifs—a phenyl group directly attached to a
piperazine ring, with the addition of a cyclopropyl group—suggest a strong potential for activity
within the central nervous system (CNS). The N-arylpiperazine scaffold is a well-established
pharmacophore in numerous approved drugs, primarily targeting dopaminergic and
serotonergic receptors.[1] The presence of a cyclopropyl ring can further enhance
pharmacological properties such as potency, metabolic stability, and brain permeability.[2][3]
This technical guide provides a comprehensive overview of 1-(1-
Phenylcyclopropyl)piperazine by leveraging data from closely related analogs to project its
likely synthesis, pharmacological profile, and mechanism of action.

Chemical and Physical Properties

Basic chemical information for 1-(1-Phenylcyclopropyl)piperazine has been compiled from
chemical databases.
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Property Value Source

CAS Number 1245647-91-9 [4]

Molecular Formula Ci3H1sN2 [4]

Molecular Weight 202.30 g/mol [4]
1-(1-

IUPAC Name _ . [4]
phenylcyclopropyl)piperazine
1-(1-PHENYL-

Synonyms CYCLOPROPYL)- [4]
PIPERAZINE, GS-5582

Synthesis

While a specific, documented synthesis for 1-(1-Phenylcyclopropyl)piperazine is not readily

available in published literature, its synthesis can be inferred from established methods for

creating N-arylpiperazine derivatives. A common and effective method is the Buchwald-Hartwig

amination reaction.[5]

Hypothetical Synthetic Pathway:

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 1-bromo-1-

phenylcyclopropane with piperazine. The use of a suitable base (e.g., sodium tert-butoxide)

and a phosphine ligand (e.g., RuPhos) in an inert solvent like dioxane would be typical for this

transformation.
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Figure 1: Hypothetical Synthesis of 1-(1-Phenylcyclopropyl)piperazine
Experimental Protocol: General Buchwald-Hartwig Amination
The following is a generalized protocol based on similar syntheses of N-arylpiperazines[5]:

» To a dry Schlenk tube under an inert nitrogen atmosphere, add the palladium catalyst (e.g.,
Pdz(dba)s, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g.,
sodium tert-butoxide, 1.3-1.5 equivalents).

e Add the aryl halide (1-bromo-1-phenylcyclopropane, 1.0 equivalent) and piperazine (1.1-1.3
equivalents).
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» Add the anhydrous solvent (e.g., dioxane or toluene).

o Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-110 °C) for the
required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

» After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl
acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 1-(1-
phenylcyclopropyl)piperazine.

Predicted Pharmacological Profile

The N-arylpiperazine moiety is a privileged scaffold that interacts with a range of G-protein
coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[6] The specific
substitution on the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity
for these receptor subtypes.

Dopamine Receptor Activity

Phenylpiperazine derivatives frequently exhibit high affinity for D2-like dopamine receptors (D2,
Ds, and Da4).[7] They can act as antagonists, partial agonists, or agonists. The interaction is
typically stabilized by a salt bridge between the protonated piperazine nitrogen and a
conserved aspartate residue in transmembrane domain 3 (Asp114 in D2) of the receptor.[8]
Aromatic interactions between the phenyl ring of the ligand and aromatic residues within the
receptor's binding pocket further contribute to the binding affinity.[8]

Serotonin Receptor Activity

Arylpiperazines are also well-known for their interactions with various serotonin (5-HT) receptor
subtypes.[9] Many compounds of this class show high affinity for 5-HT1A and 5-HT2A receptors,
often acting as partial agonists at 5-HT1A and antagonists at 5-HT2A receptors.[1] This mixed
pharmacology is a hallmark of several atypical antipsychotic drugs. Affinity for other 5-HT
receptors, such as 5-HTz, is also common.[6]
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Table 1: Representative Receptor Binding Affinities (Ki, nM) of Structurally Related
Arylpiperazine Analogs

Compound/ 5-HT1A 5-HT2A

D2 Receptor Ds Receptor Reference
Analog Receptor Receptor
Aripiprazole 0.34 0.8 1.7 3.4 [1]
Compound

23.9 39.4 [1]

9b
Compound

300 - 41.5 315 [1]
12a
Analog 12b 40 0.3 High Affinity - [7]
Analog 12c 53 0.9 High Affinity - [7]

Note: This table presents data for structurally related compounds to infer the potential activity of
1-(1-Phenylcyclopropyl)piperazine. The specific affinities for the title compound are not
available.

Potential Mechanism of Action and Signaling
Pathways

Based on the pharmacology of its analogs, 1-(1-Phenylcyclopropyl)piperazine is likely to
modulate dopaminergic and serotonergic neurotransmission.

Dopamine D2 Receptor Signhaling

D2 receptors are inhibitory Gai/o-coupled receptors. Agonist or partial agonist activity at these
receptors would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (CAMP)
levels, and modulation of downstream effectors like protein kinase A (PKA). This pathway is
central to the mechanism of action of many antipsychotic medications.
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Figure 2: Predicted Dopamine D2 Receptor Signaling Pathway
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Serotonin 5-HT1A Receptor Signaling

Similar to Dz receptors, 5-HT1A receptors are also coupled to Gai/o proteins. Their activation
leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-
rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease
in neuronal firing rate.
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Figure 3: Predicted Serotonin 5-HT1A Receptor Signaling Pathway

Standard Experimental Protocols
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The pharmacological activity of novel compounds like 1-(1-Phenylcyclopropyl)piperazine is
typically assessed through a series of in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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